4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-6-8-16(9-7-14)25(21,22)20-13-2-4-15(5-3-13)24-17-12-18-10-11-19-17/h6-13,15,20H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCZLVQLNTZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.4 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzenesulfonamides possess potent activity against various bacterial strains. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of benzenesulfonamide derivatives has been documented in several studies. For example, compounds derived from benzenesulfonamides have shown effective inhibition of carrageenan-induced edema in rat models, with significant reductions in paw swelling observed at various time intervals . The anti-inflammatory activity was quantified as follows:
| Compound | Time (h) | Edema Reduction (%) |
|---|---|---|
| 4a | 1 | 94.69 |
| 4c | 2 | 89.66 |
| 4d | 3 | 87.83 |
Cardiovascular Effects
Another area of interest is the cardiovascular effects of these compounds. A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential therapeutic applications in cardiovascular diseases .
Study on Antimicrobial Activity
In a comparative study involving various benzenesulfonamide derivatives, the compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the sulfonamide moiety could enhance antibacterial efficacy .
Study on Anti-inflammatory Properties
A comprehensive investigation into the anti-inflammatory effects of benzenesulfonamides showed that these compounds could effectively inhibit inflammatory mediators in vitro and in vivo. The mechanism of action appears to involve the modulation of cytokine production and inhibition of inflammatory pathways .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models predict favorable absorption and distribution characteristics, which may enhance its bioavailability .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit key proteins involved in cancer progression:
- Mechanism : The compound targets both STAT3 and tubulin, which are crucial for cell proliferation and survival in various cancers.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes:
- Mechanism : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which is often upregulated in inflammatory conditions.
- Research Findings : A related study indicated that modifications to the sulfonamide group can enhance selectivity for COX-2 over COX-1, reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
There is emerging evidence that compounds similar to 4-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide may offer neuroprotective benefits:
- Mechanism : By modulating neurotransmitter levels and reducing neuroinflammation, these compounds could help in conditions like Alzheimer's disease.
- Case Study : Research has shown that related sulfonamides can inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients .
Research Findings
Comparison with Similar Compounds
Structural Features
A. Core Modifications
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17) Structure: Replaces the methoxybenzenesulfonamide with a 3,5-dimethylpyrazole sulfonamide.
HMC Compounds (N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl/2-pyridyl-benzenesulfonamides)
- Structure : Retain the cyclohexylamine and sulfonamide core but replace pyrazine with phenyl or pyridyl groups. The 4-hydroxy-4-methylcyclohexyl moiety increases hydrophilicity.
- Impact : These modifications shift therapeutic focus toward inflammatory/autoimmune disorders, likely due to altered binding to prostaglandin or cytokine receptors .
N-(4-Methoxyphenyl)benzenesulfonamide
B. Heterocyclic Substituents
- Pyrazine vs. Pyridine/Thiazole: The pyrazine in the target compound provides two nitrogen atoms for hydrogen bonding, enhancing interactions with polar residues in enzyme active sites.
Physicochemical Properties
Key Observations :
Mechanistic Insights :
- The target compound’s pyrazine ether may enhance binding to hinge regions of kinases, while the methoxy group modulates electron density for optimal π-π stacking.
- HMC compounds’ hydroxy-methylcyclohexyl group likely engages in hydrophobic interactions with COX-2’s allosteric pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
